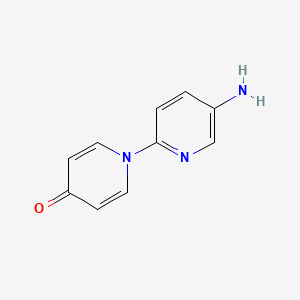

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one

Description

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRDGQPUBWFLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Anticancer Properties

Research indicates that 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| T-47D (Breast) | 8.2 | Cell cycle arrest in sub-G1 phase |

| HeLa (Cervical) | 12.0 | Inhibition of EGFR signaling |

The mechanism involves the modulation of key signaling pathways such as EGFR and MAPK, leading to reduced viability in tumor cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.039 | Bactericidal |

| Escherichia coli | 0.125 | Bacteriostatic |

These findings suggest that the compound disrupts bacterial cell membranes, leading to cell death .

The biological activity of 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S transition, preventing cancer cells from proliferating.

- Antimicrobial Mechanism : The positive charge on the compound facilitates binding to negatively charged bacterial membranes, disrupting their integrity and leading to cytoplasmic leakage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one resulted in a significant decrease in A549 cell viability compared to controls. Flow cytometry analysis confirmed increased apoptosis rates .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against various pathogens. The results indicated that the compound showed superior activity against Staphylococcus aureus compared to standard antibiotics .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

| Compound | Substituents | Hydrogen-Bonding Capacity | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one | 5-Aminopyridin-2-yl | High (NH₂ group) | ~217.23* | Drug discovery, catalysis |

| 2-Chloro-5-(trifluoromethyl)-1,4-dihydropyridin-4-one | 2-Cl, 5-CF₃ | Low | ~239.61* | Fluorinated APIs |

| 1-Methyl-3,5-dinitro-1,4-dihydropyridin-4-one | 1-Me, 3-NO₂, 5-NO₂ | Moderate (NO₂ as acceptor) | ~255.20* | Energetic materials |

*Calculated based on structural formulas.

Preparation Methods

General Synthetic Strategy

The preparation of 1-(5-Aminopyridin-2-yl)-1,4-dihydropyridin-4-one generally involves:

- Construction of the 1,4-dihydropyridin-4-one scaffold.

- Introduction of the 5-aminopyridin-2-yl substituent at the 1-position.

- Functional group manipulations such as amination and rearrangements to achieve the amino substituent on the pyridine ring.

These steps are often performed via multi-step synthetic routes involving cross-coupling reactions, hydrolysis, and rearrangements.

Key Preparation Methods and Reaction Conditions

Suzuki Cross-Coupling and Deprotection Approach

- Starting from halogenated aminopyridine derivatives (e.g., 5-bromo-2-methoxypyridin-3-amine), Suzuki cross-coupling is employed to introduce aromatic/heteroaromatic substituents at the C5 position of 3-aminopyridin-2-one intermediates.

- Subsequent deprotection of methoxy groups is achieved by in situ generation of trimethylsilyl iodide (TMS-I), which facilitates conversion to the free amino group.

- This method enables the synthesis of aminopyridinyl-substituted dihydropyridinones with moderate to good yields.

Alkaline Condensation with Aldehydes

- 4-Dialkylaminotetrahydropyridinylidene salts serve as starting materials.

- Treatment with aromatic aldehydes under alkaline conditions at room temperature leads to formation of substituted dihydropyridin-4-one derivatives.

- The reaction proceeds over several days, yielding crystalline solids after filtration and recrystallization.

- This method allows for the introduction of various substituents at the 5-position of the dihydropyridinone ring.

Hofmann Rearrangement for Amino Group Introduction

- Hydrolysis of nitrile intermediates to carboxamides followed by Hofmann rearrangement introduces amino groups on the pyridine ring.

- This step is typically performed under acidic conditions with heating (e.g., concentrated sulfuric acid at 120 °C).

- The rearrangement converts amides into amines, facilitating the formation of 5-aminopyridinyl substituents.

Detailed Reaction Data and Yields

| Step/Reaction Type | Starting Material(s) | Reagents/Conditions | Product(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | 5-bromo-2-methoxypyridin-3-amine | Pd catalyst, boronic acids, base | 3-amino-2-methoxypyridine derivatives | Moderate | Followed by TMS-I deprotection |

| Deprotection with TMS-I | Methoxy-protected aminopyridines | Trimethylsilyl iodide, acetonitrile/THF | Free amino-substituted pyridines | 16-64% | Purification by HPLC or chromatography |

| Alkaline Condensation with Aldehydes | 4-dialkylaminotetrahydropyridinylidene salts | KOH in water, aromatic aldehydes, room temp | 5-substituted dihydropyridin-4-ones | 50-68% | Reaction time: 4-5 days; recrystallization needed |

| Hofmann Rearrangement | Carboxamide intermediates | Conc. H2SO4, 120 °C | Aminopyridinyl derivatives | 23-30% | Requires careful pH adjustment post-reaction |

Research Findings and Observations

- The Suzuki cross-coupling method is versatile for introducing diverse aromatic groups at the pyridine ring, but requires subsequent deprotection steps to reveal amino functionalities.

- Alkaline condensation with aldehydes is a mild and effective method to form dihydropyridinone derivatives, allowing for structural diversity at the 5-position with good yields and straightforward purification.

- Hofmann rearrangement provides a reliable route to introduce amino groups on pyridine rings from amide precursors, although yields can be moderate and reaction conditions harsh.

- Combining these methods allows for modular synthesis of 1-(5-aminopyridin-2-yl)-1,4-dihydropyridin-4-one and related analogs, facilitating structure-activity relationship studies in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Suzuki Cross-Coupling + TMS-I Deprotection | Cross-coupling of bromo-aminopyridines, followed by TMS-I mediated deprotection | High structural diversity, well-established | Requires Pd catalyst, multiple steps |

| Alkaline Condensation with Aldehydes | Reaction of tetrahydropyridinylidene salts with aldehydes under alkaline conditions | Mild conditions, good yields | Long reaction times (days), limited to certain aldehydes |

| Hofmann Rearrangement | Hydrolysis of nitrile to amide, rearrangement to amine under acidic heating | Direct amino group introduction | Harsh conditions, moderate yields |

Q & A

Q. What are the key synthetic methodologies for preparing 1-(5-aminopyridin-2-yl)-1,4-dihydropyridin-4-one and its derivatives?

The compound can be synthesized via coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under Suzuki-Miyaura conditions, as demonstrated for structurally analogous pyridine derivatives . A typical protocol involves:

Q. How should researchers handle solubility challenges during in vitro assays?

Solubility in aqueous buffers can be enhanced using:

Q. What safety precautions are critical when working with dihydropyridine derivatives?

- Skin/eye contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation : Transfer to fresh air and seek medical attention if irritation persists .

- Waste disposal : Neutralize acidic residues (e.g., HCl byproducts) before disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for photoinduced deformylative phosphonylation of dihydropyridines?

Photoinduced methods (e.g., UV light at 365 nm) enable C–P bond formation via radical intermediates. Key parameters include:

- Substrate design : Use 4-alkyl-1,4-dihydropyridines with electron-withdrawing groups to stabilize radicals (yields up to 47%) .

- Reaction time : Optimize irradiation duration (typically 12–24 hr) to minimize side reactions (e.g., overoxidation) .

- Catalyst-free conditions : Avoid metal contamination, critical for pharmaceutical applications .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved?

Case example: A compound with conflicting H NMR (δ 7.58–8.77 ppm for aromatic protons) and IR (1665 cm for C=O stretch) signals may indicate tautomerism or residual solvent. Mitigation strategies:

Q. What structural modifications enhance pharmacological activity in dihydropyridine derivatives?

- Substituent effects : Introducing electron-donating groups (e.g., 4-dimethylaminophenyl) improves π-π stacking with biological targets, as seen in analogs with IC values <1 μM .

- Hybrid scaffolds : Conjugation with pyrazole or imidazole rings enhances kinase inhibition (e.g., CDK2 inhibition) .

- Stereochemistry : Resolve enantiomers via chiral HPLC to assess activity differences (e.g., R vs. S configurations) .

Q. What analytical methods validate purity in metal-catalyzed synthesis?

- Residual metal analysis : Use ICP-MS to detect Pd levels (limit: <10 ppm) .

- HPLC-DAD : Monitor for byproducts (e.g., dehalogenated impurities) with C18 columns and gradient elution .

- Mass balance : Ensure total impurities ≤0.5% per ICH Q3A guidelines .

Methodological Challenges

Q. How to address low reproducibility in coupling reactions?

Q. What strategies resolve low-resolution MS data for high-MW derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.